Kinase Inhibition Profile: N-Methyl vs N-Aryl Substitution
The unsubstituted thieno[3,2-d]pyrimidin-4-amine core is a weak inhibitor of VEGFR-2 (IC50 = 138 µM). A significant 12,500-fold increase in potency against EGFR is achieved by adding an N-(3-bromophenyl) group, resulting in an IC50 of 11 nM [1][2]. This stark contrast highlights that the N-methyl derivative (CAS 1097040-23-7) is not a potent kinase inhibitor in its own right but is an essential, minimally-substituted scaffold. Its small methyl group provides a defined starting point for introducing larger, more complex moieties to engineer potency and selectivity against specific kinase targets.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not a potent inhibitor as-is; serves as a synthetic precursor for optimized analogs |
| Comparator Or Baseline | N-(3-bromophenyl)thieno[3,2-d]pyrimidin-4-amine: IC50 = 11 nM against EGFR. Unsubstituted core: IC50 = 138 µM against VEGFR-2. |
| Quantified Difference | The N-aryl derivative shows a >10,000-fold improvement in potency compared to the unsubstituted core against their respective kinase targets. |
| Conditions | In vitro kinase assays; EGFR and VEGFR-2 enzymes. |
Why This Matters
Procuring CAS 1097040-23-7 is a strategic choice for SAR-driven drug discovery, enabling the controlled synthesis of highly potent and selective kinase inhibitors rather than purchasing a less versatile, pre-substituted analog.
- [1] BindingDB. (n.d.). BDBM3735: N-(3-bromophenyl)thieno[3,2-d]pyrimidin-4-amine. BindingDB Entry. View Source
- [2] El-Din, M. M. G., et al. (2015). Discovery of novel tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 60, 1-12. DOI: 10.1016/j.bioorg.2015.03.005. View Source
